3-Bromo-4-ethynylpyridine

Beschreibung

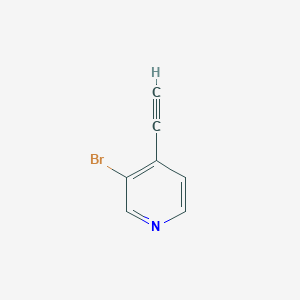

3-Bromo-4-ethynylpyridine is a halogenated pyridine derivative featuring a bromine substituent at the 3-position and an ethynyl group (-C≡CH) at the 4-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its dual functional groups, which enable diverse reactivity patterns. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the ethynyl group allows for click chemistry (e.g., azide-alkyne cycloaddition) or further functionalization via Sonogashira coupling .

These analogues share key electronic and steric properties that inform comparisons.

Eigenschaften

IUPAC Name |

3-bromo-4-ethynylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-2-6-3-4-9-5-7(6)8/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOSBBLWWFDRIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-ethynylpyridine typically involves the bromination of 4-ethynylpyridine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Another method involves the use of 4-ethynylpyridine as a starting material, which undergoes a halogenation reaction with a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. This method offers a high yield and selectivity for the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity of the product. The reaction conditions are carefully controlled, and the use of continuous flow reactors can enhance the efficiency of the process. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-ethynylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Coupling Reactions: Reagents such as palladium catalysts and copper iodide are commonly used in Sonogashira coupling reactions. The reactions are carried out under an inert atmosphere, such as nitrogen or argon.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: The major products are substituted pyridines, where the bromine atom is replaced by the nucleophile.

Coupling Reactions: The major products are coupled compounds with extended conjugation or new carbon-carbon bonds.

Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-ethynylpyridine has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.

Drug Development: The compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.

Material Science: It is used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Biological Research: The compound is studied for its interactions with biological molecules and its potential as a tool in biochemical assays.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-ethynylpyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new bonds. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom can participate in halogen bonding interactions .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Mechanistic Insights

Isomerization and Stability

Studies on 3-bromopyridine derivatives reveal that substituents at the 4-position significantly influence stability. For example:

- Base-catalyzed isomerization of 3-bromopyridine to 4-bromopyridine occurs via a dehydrohalogenation-rehydrohalogenation mechanism, but this process is inhibited by bulky 4-substituents (e.g., ethynyl or piperidinyl groups) .

- Ethynyl groups stabilize the pyridine ring through conjugation, reducing susceptibility to ring-opening reactions compared to ethoxy or cyclopropyl substituents .

Biologische Aktivität

3-Bromo-4-ethynylpyridine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C6H4BrN

Molecular Weight: 186.01 g/mol

Key Functional Groups:

- Bromo Group: Enhances reactivity and can participate in nucleophilic substitution reactions.

- Ethynyl Group: Facilitates π-π stacking interactions and can be involved in coupling reactions.

The biological activity of this compound primarily involves its interactions with specific molecular targets, such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom can engage in halogen bonding interactions, influencing various physiological processes.

Biological Activities

-

Enzyme Inhibition

- Matrix Metalloproteinases (MMPs): this compound derivatives have shown the ability to inhibit MMPs, particularly MMP-2 and MMP-9, which are implicated in cancer metastasis. For instance, one study reported nanomolar inhibition of these enzymes in glioblastoma cells, indicating potential as an anti-invasive agent .

- Antitumor Activity

- Antimicrobial Properties

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the structure of this compound can significantly influence its biological activity. For example, the presence of different substituents at the 2 or 6 positions of the pyridine ring has been shown to enhance or diminish its inhibitory effects on targeted enzymes .

| Substituent Position | Biological Activity | Reference |

|---|---|---|

| 2-position | Enhanced MMP inhibition | |

| 6-position | Increased antitumor efficacy |

Case Studies

- Study on Glioblastoma Cells:

-

Antimicrobial Activity Assessment:

- In vitro tests conducted on various microbial strains indicated that derivatives of this compound exhibited considerable antimicrobial activity, particularly against Gram-positive bacteria. This finding highlights its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.